1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane is a unique chemical compound characterized by its bicyclic structure, which includes a cyclopropyl group and an iodine atom.
Mechanism of Action
Pharmacokinetics
Bicyclo[1.1.1]pentane (BCP) compounds, including 1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane, are known for their high passive permeability, high water solubility, and improved metabolic stability . These properties significantly impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Preparation Methods
The synthesis of 1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[1.1.1]pentane core.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a series of reactions involving cyclopropanation.
Chemical Reactions Analysis
1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, which can form more complex molecular structures.
Common reagents used in these reactions include halogens, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Comparison with Similar Compounds
1-Cyclopropyl-3-iodobicyclo[1.1.1]pentane can be compared to other bicyclo[1.1.1]pentane derivatives, such as:
1-Azido-3-iodobicyclo[1.1.1]pentane: Similar in structure but contains an azido group instead of a cyclopropyl group.
1-Bromo-3-iodobicyclo[1.1.1]pentane: Contains a bromine atom instead of a cyclopropyl group.
1-Cyclopropyl-3-bromobicyclo[1.1.1]pentane: Similar but with a bromine atom instead of an iodine atom.
The uniqueness of this compound lies in its specific combination of a cyclopropyl group and an iodine atom, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-cyclopropyl-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11I/c9-8-3-7(4-8,5-8)6-1-2-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILDZGBEDNSLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C23CC(C2)(C3)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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